molecular formula C24H50O2Si B14223752 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol CAS No. 824404-33-3

17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol

Cat. No.: B14223752
CAS No.: 824404-33-3
M. Wt: 398.7 g/mol
InChI Key: OHUZLBZVLFGJDZ-UHFFFAOYSA-N
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Description

17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol typically involves multiple steps, starting from simpler organic molecules The process often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted silyl ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the silyl ether group serves as a protecting group for hydroxyl functionalities.

Biology and Medicine:

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action for 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol largely depends on its reactivity and the functional groups present. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group which can then participate in further chemical reactions. The alkene group can undergo addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.

    3-Methylheptadec-1-en-3-ol: Similar structure but lacks the silyl ether group.

Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. This group offers protection for hydroxyl functionalities, allowing for selective reactions at other sites within the molecule.

Properties

CAS No.

824404-33-3

Molecular Formula

C24H50O2Si

Molecular Weight

398.7 g/mol

IUPAC Name

17-[tert-butyl(dimethyl)silyl]oxy-3-methylheptadec-1-en-3-ol

InChI

InChI=1S/C24H50O2Si/c1-8-24(5,25)21-19-17-15-13-11-9-10-12-14-16-18-20-22-26-27(6,7)23(2,3)4/h8,25H,1,9-22H2,2-7H3

InChI Key

OHUZLBZVLFGJDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(C)(C=C)O

Origin of Product

United States

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